molecular formula C9H10BrClFNO B6194686 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680537-05-5

8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6194686
CAS No.: 2680537-05-5
M. Wt: 282.5
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Description

8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic organic compound belonging to the benzoxazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol, which undergoes a series of reactions to form the benzoxazepine core.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms is achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination is often performed using reagents like Selectfluor.

    Cyclization: The cyclization step involves the formation of the benzoxazepine ring, typically through a condensation reaction between the aminophenol derivative and a suitable aldehyde or ketone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially yielding debrominated or defluorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.

Scientific Research Applications

8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.

    Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, modulating the activity of these targets. The compound may act as an agonist or antagonist, depending on the receptor or enzyme involved.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the bromine atom, potentially altering its chemical reactivity and pharmacological profile.

    2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride: The absence of both bromine and fluorine atoms makes it a simpler analog with different chemical and biological properties.

Uniqueness

The combination of bromine and fluorine atoms in 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride imparts unique electronic and steric effects, enhancing its potential as a versatile compound in various research applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and materials science.

Properties

CAS No.

2680537-05-5

Molecular Formula

C9H10BrClFNO

Molecular Weight

282.5

Purity

95

Origin of Product

United States

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